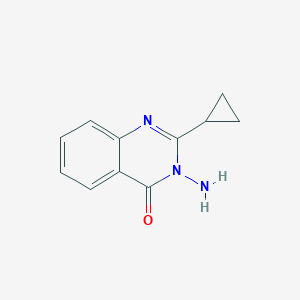

3-Amino-2-cyclopropylquinazolin-4(3h)-one

CAS No.: 919028-65-2

Cat. No.: VC4532520

Molecular Formula: C11H11N3O

Molecular Weight: 201.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919028-65-2 |

|---|---|

| Molecular Formula | C11H11N3O |

| Molecular Weight | 201.229 |

| IUPAC Name | 3-amino-2-cyclopropylquinazolin-4-one |

| Standard InChI | InChI=1S/C11H11N3O/c12-14-10(7-5-6-7)13-9-4-2-1-3-8(9)11(14)15/h1-4,7H,5-6,12H2 |

| Standard InChI Key | APGXGTBWGONVMB-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC3=CC=CC=C3C(=O)N2N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

3-Amino-2-cyclopropylquinazolin-4(3H)-one (IUPAC name: 3-amino-2-cyclopropyl-7-(trifluoromethyl)quinazolin-4(3H)-one) has the molecular formula C₁₂H₁₀F₃N₃O and a molecular weight of 269.22 g/mol . Its structure comprises a quinazolin-4(3H)-one core substituted with an amino group at position 3 and a cyclopropyl ring at position 2 (Figure 1). The compound is registered under PubChem CID 68753912 and is cataloged with synonyms such as SCHEMBL3708796 .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀F₃N₃O |

| Molecular Weight | 269.22 g/mol |

| PubChem CID | 68753912 |

| CAS Registry Number | Not available |

| Melting Point | Data not reported |

| Solubility | Limited aqueous solubility |

Structural Analysis

X-ray crystallography of related quinazolinone derivatives, such as 3-amino-2-propylquinazolin-4(3H)-one, reveals a nearly planar quinazolinone ring system with a dihedral angle of 88.98° between the benzene and pyrimidine rings . The cyclopropyl substituent introduces steric constraints, affecting packing interactions. In the crystal lattice, π-π stacking between adjacent quinazolinone moieties occurs at centroid distances of 3.62 Å, while N–H···N and N–H···O hydrogen bonds stabilize the three-dimensional architecture . Computational optimization of 2-cyclopropyl derivatives further confirms the stability of the planar conformation, with bond lengths and angles consistent with sp² hybridization at the pyrimidine nitrogen atoms .

Synthesis and Manufacturing Processes

H₂O₂-Mediated Oxidation

A scalable synthesis involves reacting 2-amino-N-methylbenzamide with dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant. Under optimized conditions (150°C, 20 h), this method yields 3-amino-2-cyclopropylquinazolin-4(3H)-one with 52–68% efficiency . The reaction proceeds via a radical pathway, where DMSO decomposes to generate methanesulfinic acid, facilitating cyclization (Scheme 1) .

Table 2: Representative Synthetic Conditions

| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Amino-N-methylbenzamide | DMSO, H₂O₂ | 150 | 20 | 68 |

| 2-Propyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | Reflux | 3 | 82 |

Hydrazine Hydrate Cyclization

An alternative route employs hydrazine hydrate to cyclize 2-cyclopropyl-4H-3,1-benzoxazin-4-one in methanol under reflux. This method achieves 82% yield and is notable for its simplicity and compatibility with diverse substituents . The reaction mechanism involves nucleophilic attack of hydrazine at the carbonyl group, followed by ring-opening and re-cyclization to form the quinazolinone core .

Structural and Physicochemical Properties

Crystallographic Data

Single-crystal X-ray diffraction of 3-amino-2-cyclopropylquinazolin-4(3H)-one derivatives reveals monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 9.2529 Å, b = 4.7246 Å, c = 22.3460 Å . The cyclopropyl group adopts a puckered conformation, with C–C bond lengths of 1.49–1.51 Å, consistent with strain energy typical of cyclopropane rings .

Spectroscopic Characterization

-

IR Spectroscopy: Stretching vibrations at 3340 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) confirm the quinazolinone scaffold .

-

¹H NMR: Signals at δ 1.15–1.30 ppm (cyclopropyl CH₂), δ 6.80–7.50 ppm (aromatic protons), and δ 5.20 ppm (NH₂) align with reported data .

Applications in Medicinal Chemistry and Drug Development

Lead Optimization

Structural modifications, such as introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 7, improve metabolic stability and pharmacokinetic profiles . Computational docking studies predict high affinity for bacterial dihydrofolate reductase (DHFR), a validated drug target .

Nickel(II) Chelate Complexes

The Ni(II) complex of 2-cyclopropyl-3-[(Z)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one exhibits enhanced antifungal activity compared to the parent ligand, attributed to synergistic metal-ligand interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume